(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, isothiocyanates, and aldehydes. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the context of its application. The compound may exert its effects through binding to these targets, altering their activity, or inducing conformational changes that affect their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur arrangements.
Uniqueness
What sets (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C26H27N3O2S2 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-16(2)29-25(30)23(33-26(29)32)14-20-15-28(21-9-7-6-8-10-21)27-24(20)19-11-12-22(18(5)13-19)31-17(3)4/h6-17H,1-5H3/b23-14- |
InChI Key |
CJGNRSZYTVFHKB-UCQKPKSFSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)OC(C)C |
Origin of Product |
United States |
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